molecular formula C17H26N2O4S B8120017 tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B8120017
M. Wt: 354.5 g/mol
InChI Key: AZUAHJOXTIHJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a sophisticated synthetic intermediate of significant value in the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional compound is strategically designed with a piperidine scaffold bearing a Boc-protected amine and a distinct sulfonamide-linked aniline, making it a versatile connector moiety. Its primary research application lies in its role as a precursor for E3 ubiquitin ligase ligands, particularly for conjugating with target protein-binding warheads to form complete PROTAC molecules. The aniline group is a critical handle for amide bond formation, often used to link to cereblon (CRBN)-targeting phthalimide scaffolds, which are widely utilized in PROTAC design to recruit the CRBN E3 ubiquitin ligase complex. The Boc-protected amine on the piperidine ring provides a site for further diversification, allowing researchers to attach a variety of ligands directed against proteins of interest. This enables the development of novel degrader molecules for investigating challenging therapeutic targets , including those previously considered "undruggable." The compound's utility is underscored by its appearance in patented routes for synthesizing BET protein degraders, highlighting its importance in early-stage drug discovery and chemical biology research focused on targeted protein degradation technology .

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAHJOXTIHJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Intermediate Formation

A critical intermediate in the synthesis is tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, which can be coupled with 4-aminophenylboronic acid derivatives. Source outlines a Suzuki-Miyaura coupling protocol using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and 4-nitro-1-bromobenzene under palladium catalysis. For the target compound, this method is adapted by replacing the nitroaryl group with a sulfonamide-functionalized arylboronic ester.

Procedure:

  • React tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with 4-aminophenylboronic acid pinacol ester in 1,4-dioxane/water (3:1).

  • Add K₂CO₃ (3 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Heat at 100°C for 6 hours under argon.

  • Isolate the coupled product via ethyl acetate extraction and silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield: 68–72%.

Reductive Amination and Sulfonylation

Source describes a two-step approach involving reductive amination followed by sulfonylation. This method is advantageous for introducing the sulfonamide group post-piperidine ring formation.

Step 1: Reductive Amination

  • React piperidine-3-carbaldehyde with 4-nitrobenzenesulfonamide in methanol.

  • Add NaBH₃CN (1.2 eq) and stir at 25°C for 12 hours.

  • Purify the intermediate (tert-butyl 3-((4-nitrophenylsulfonamido)methyl)piperidine-1-carboxylate) via recrystallization from ethanol/water.

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in ethanol.

  • Add 10% Pd/C (20% w/w) and hydrogenate under H₂ (50 psi) for 16 hours.

  • Filter through Celite and concentrate to obtain tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate.

Overall Yield: 54–60%.

Direct Sulfonylation of Piperidine Derivatives

Source highlights a one-pot sulfonylation strategy using piperidine-3-methanol and 4-nitrobenzenesulfonyl chloride.

Procedure:

  • Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.

  • Add 4-nitrobenzenesulfonyl chloride (1.5 eq) and Et₃N (2 eq) at 0°C.

  • Stir for 4 hours, then wash with 1M HCl and brine.

  • Reduce the nitro group as in Section 1.2.

Yield: 62–65%.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (HPLC)Scalability
Suzuki-MiyauraCross-coupling, reduction68–7298.5Moderate
Reductive AminationAmination, sulfonylation54–6097.8High
Direct SulfonylationSulfonylation, reduction62–6598.1Low

Advantages and Limitations:

  • Suzuki-Miyaura: High yield but requires palladium catalysts and inert conditions.

  • Reductive Amination: Scalable but involves toxic cyanoborohydride reagents.

  • Direct Sulfonylation: Simpler workflow but lower yield due to competing side reactions.

Optimization Strategies and Challenges

Catalytic System Tuning

Source demonstrates that replacing Pd(OAc)₂ with PdCl₂(dppf) enhances coupling efficiency for arylpiperidine derivatives, increasing yield by 12%.

Solvent Effects

Ethanol/water mixtures (4:1) improve nitro reduction kinetics compared to pure ethanol, reducing reaction time from 16 to 8 hours.

Purification Challenges

The tert-butyl group’s lipophilicity complicates silica gel chromatography. Source recommends reverse-phase HPLC (C18 column, acetonitrile/water gradient) for ≥99% purity.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–2.70 (m, 2H, piperidine-H), 3.38 (s, 2H, CH₂-SO₂), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H).

  • IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Mass Spectrometry

  • ESI-MS: m/z 355.15 [M+H]⁺ (calculated for C₁₇H₂₆N₂O₄S: 354.46).

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adopting continuous flow reactors for nitro reductions (Section 1.2) reduces Pd/C loading by 40% and improves safety profile.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in sulfonylation steps decreases environmental impact while maintaining yield .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 1171197-20-8

This compound possesses a piperidine ring, which is often associated with biological activity, making it a valuable scaffold in drug design.

Pharmaceutical Applications

  • PARP Inhibitor Development
    • tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate is identified as an impurity in Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. PARP inhibitors are crucial in treating cancers with BRCA mutations by exploiting the DNA repair weaknesses in cancer cells .
  • Intermediate in Drug Synthesis
    • The compound serves as an intermediate in synthesizing various pharmaceuticals, including those targeting different pathways in cancer treatment. Its role as a building block facilitates the development of novel therapeutics with enhanced efficacy against tumors .
  • Potential Anti-Cancer Activity
    • Research indicates that derivatives of this compound may exhibit anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Studies are ongoing to explore its full potential in oncology .

Case Study 1: Niraparib and Its Impurities

A study highlighted the significance of understanding impurities like this compound in the context of drug safety and efficacy. The presence of such impurities can influence the pharmacokinetics and pharmacodynamics of the final drug product, necessitating comprehensive characterization during drug development .

Case Study 2: Synthesis Pathways

Research detailed various synthetic pathways leading to the production of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, emphasizing its utility as a precursor for more complex molecules used in targeted therapies. The optimization of these pathways is crucial for enhancing yield and reducing costs in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The sulfonyl group can also interact with various enzymes, affecting their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent Variations Molecular Formula Molecular Weight CAS No. Reference Evidence
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate 4-Aminophenyl sulfonylmethyl C₁₇H₂₅N₃O₄S (inferred) ~375.47 (calc.) Not provided N/A
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate 4-Bromophenyl sulfonylmethyl (Br replaces NH₂) C₁₇H₂₄BrNO₄S 418.36 1628013-05-7
tert-Butyl 3-(((6-bromopyridin-2-yl)sulfonyl)methyl)piperidine-1-carboxylate Pyridine ring (Br at 6-position) replaces phenyl C₁₆H₂₂BrN₂O₄S (inferred) ~441.33 (calc.) 1420832-57-0
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate Direct 4-aminophenyl substitution (no sulfonylmethyl) C₁₆H₂₄N₂O₂ 276.38 1707580-61-7
tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate Thioether linkage (S instead of SO₂) C₁₆H₂₄N₂O₂S 308.44 333986-95-1

Key Observations :

  • Electronic Effects: The 4-aminophenyl group (electron-donating NH₂) enhances nucleophilicity compared to bromophenyl (electron-withdrawing Br) or pyridinyl (electron-deficient) analogs. This affects reactivity in coupling reactions () .

Comparison :

  • The target compound likely follows a sulfonylation protocol similar to , using 4-aminophenylsulfonyl chloride.
  • Boc deprotection (e.g., TFA in CH₂Cl₂, ) is common across analogs .

Table 3: Property Comparison

Compound Name Solubility (Predicted) LogP (Predicted) Biological Activity (Inferred)
This compound Moderate in DMSO ~2.5 Potential kinase inhibition
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate Low in H₂O ~3.2 Chiral phase material (HPLC)
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate High in polar solvents ~1.8 Intermediate for APIs

Notes:

  • The 4-aminophenyl group increases hydrophilicity (lower LogP) compared to bromophenyl analogs .
  • Sulfonamide-containing compounds (e.g., ) often exhibit protease inhibitory activity .

Biological Activity

Tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₆H₂₄N₂O₂
  • Molecular Weight: 276.37 g/mol
  • CAS Number: 1171197-20-8

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity:
    • It demonstrates inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling .
  • Anticancer Properties:
    • Studies indicate that it possesses anticancer activity against multiple cancer cell lines, notably triple-negative breast cancer (TNBC) cells. It has shown a significant reduction in cell proliferation with an IC₅₀ value of approximately 0.126 μM, indicating potent efficacy .
  • Selective Toxicity:
    • The compound exhibits a favorable selectivity index, showing significantly less toxicity towards non-cancerous cells compared to cancerous cells, suggesting potential for therapeutic use with reduced side effects .

Case Studies and Experimental Data

  • Cell Proliferation Studies:
    • In vitro studies have demonstrated that this compound effectively inhibits the growth of MDA-MB-231 TNBC cells while sparing MCF10A non-cancerous cells, achieving a nearly 20-fold difference in efficacy .
  • Animal Model Studies:
    • In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups .
  • Pharmacodynamics:
    • The compound's pharmacodynamic profile revealed notable effects on apoptotic pathways, including increased levels of caspase activity in treated cancer cells, which is indicative of induced apoptosis .

Comparative Biological Activity Table

Compound NameTarget ActivityIC₅₀ ValueSelectivity Index
This compoundInhibition of MMPs0.126 μMHigh (20-fold difference)
Control (5-Fluorouracil)Anticancer17.02 μM (MCF-7)Lower

Q & A

Q. What are the key structural and functional group considerations for characterizing tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate?

Methodological Answer:

  • Structural Analysis : The compound features a piperidine ring with a tert-butyl carbamate protective group (to prevent undesired reactivity) and a sulfonylmethyl bridge linked to a 4-aminophenyl moiety. Key functional groups include the sulfonamide (-SO₂-NH-), aromatic amine (-NH₂), and the Boc (tert-butoxycarbonyl) group.
  • Characterization Techniques :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the sulfonamide bridge and Boc group stability .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    • FT-IR : Identifies sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbamate (C=O at ~1690 cm⁻¹) groups.

Q. What synthetic strategies are effective for introducing the sulfonylmethyl group onto the piperidine ring?

Methodological Answer:

  • Stepwise Synthesis :
    • Sulfonation : React 4-aminobenzenesulfonyl chloride with a piperidine derivative bearing a methylene bridge.
    • Boc Protection : Introduce the tert-butyl carbamate group under anhydrous conditions using Boc anhydride and a base (e.g., DMAP or triethylamine) .
  • Key Considerations :
    • Use inert solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonamide.
    • Monitor reaction progress via TLC or LC-MS to prevent over-sulfonation.

Q. How can researchers ensure purity and stability during purification?

Methodological Answer:

  • Purification Methods :
    • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted sulfonyl chloride intermediates .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product.
  • Stability Testing :
    • Store the compound under inert atmosphere (N₂ or Ar) at -20°C to prevent Boc group deprotection .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements :
    • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity Category 4 per GHS) .
    • Use fume hoods to minimize inhalation of dust/aerosols.
  • Spill Management :
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions :
    • The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. Monitor via 1H^1H NMR for tert-butyl peak disappearance .
  • Oxidative Conditions :
    • The sulfonamide group is stable, but the aromatic amine may oxidize to nitro derivatives. Use HPLC-PDA to track byproducts .
  • Experimental Design :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Q. What advanced analytical techniques resolve ambiguities in structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration of the piperidine ring and sulfonamide orientation .
  • 2D NMR (COSY, HSQC) : Maps coupling between the sulfonylmethyl protons and adjacent piperidine carbons.
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profile (e.g., Boc group loss at ~150°C) .

Q. How can researchers investigate the compound’s mechanism in drug discovery contexts?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • In Vitro Assays :
    • Screen for kinase inhibition or protease modulation using fluorescence-based assays.
    • Compare IC₅₀ values with structurally similar derivatives (e.g., fluorophenyl analogs) .

Q. How should researchers address contradictions in reported toxicity data?

Methodological Answer:

  • Cross-Validation :
    • Replicate acute toxicity studies (e.g., OECD 423 guidelines) using multiple models (e.g., zebrafish and murine hepatocytes) .
    • Use metabolomics (LC-HRMS) to identify toxic metabolites (e.g., oxidative degradation products) .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in LD₅₀ measurements.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Positional Modifications :
    • Replace the 4-aminophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate sulfonamide reactivity .
    • Substitute the piperidine ring with morpholine or thiomorpholine to alter lipophilicity (logP) .
  • High-Throughput Screening : Use automated liquid handlers to parallelize reactions and screen >50 derivatives .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

Methodological Answer:

  • Bottleneck Identification :
    • Use in-situ IR or ReactIR to monitor intermediate formation (e.g., sulfonamide coupling efficiency) .
    • Quantify Boc deprotection via 11B^{11}B NMR if boronate intermediates are involved .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance sulfonation kinetics .

Q. What methodologies assess the compound’s ecological impact?

Methodological Answer:

  • Biodegradation Assays :
    • Use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater .
  • QSAR Modeling : Predict bioaccumulation potential (BCF) using EPI Suite™, leveraging logP and molecular weight data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.